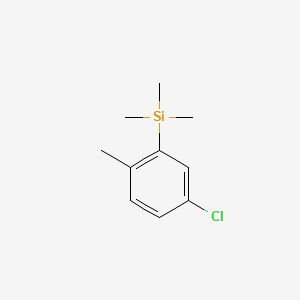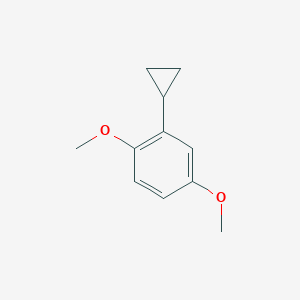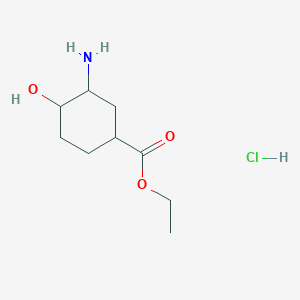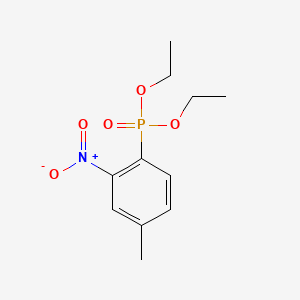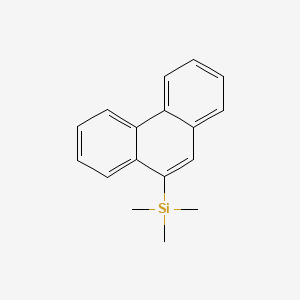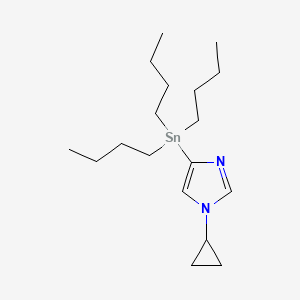
1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole is an organotin compound that features a cyclopropyl group and a tributylstannyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole typically involves the stannylation of an imidazole derivative. One common method includes the reaction of 1-cyclopropyl-4-iodo-1H-imidazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions often include heating the mixture to a specific temperature to facilitate the stannylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, where the stannyl group is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include halides, alkoxides, and amines.
Major Products:
Substituted Imidazoles: Resulting from substitution reactions.
Aryl or Vinyl Imidazoles: From coupling reactions.
Oxidized Tin Compounds: From oxidation reactions.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of biologically active molecules.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole in chemical reactions typically involves the activation of the stannyl group by a catalyst, such as palladium. This activation facilitates the formation of new bonds, such as carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.
Comparación Con Compuestos Similares
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another cyclopropyl-substituted heterocycle with a boron-containing group.
4-(Tributylstannyl)-1-tritylimidazole: Similar in structure but with a trityl group instead of a cyclopropyl group.
Uniqueness: 1-Cyclopropyl-4-(tributylstannyl)-1H-imidazole is unique due to the presence of both a cyclopropyl group and a tributylstannyl group on the imidazole ring
Propiedades
Fórmula molecular |
C18H34N2Sn |
|---|---|
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
tributyl-(1-cyclopropylimidazol-4-yl)stannane |
InChI |
InChI=1S/C6H7N2.3C4H9.Sn/c1-2-6(1)8-4-3-7-5-8;3*1-3-4-2;/h4-6H,1-2H2;3*1,3-4H2,2H3; |
Clave InChI |
IAEXFOFAMYBWCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


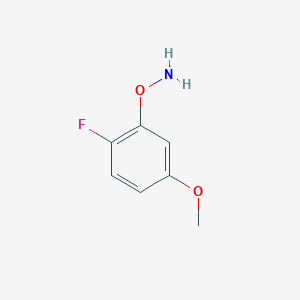


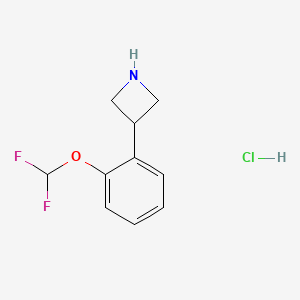

![5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B15336697.png)
